4-(3-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Description
4-(3-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a pyrazolo[3,4-b]pyridine derivative characterized by:
- A 1-methyl group at the pyrazole nitrogen.
- A 3-carboxylic acid substituent.
- A 4-(3-methoxyphenyl) group on the pyridine ring.
Properties
IUPAC Name |
4-(3-methoxyphenyl)-1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-18-14-12(13(17-18)15(19)20)11(6-7-16-14)9-4-3-5-10(8-9)21-2/h3-8H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKRVAUSIBXKQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=N1)C(=O)O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves a multi-step process. One common method includes the Friedlander condensation reaction, where a suitable aminoaldehyde is reacted with reactive methylenes to form the desired pyrazolopyridine structure . The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like pyridine-2-carboxylic acid to facilitate the condensation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as employing environmentally benign solvents and catalysts, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The methoxyphenyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can result in derivatives with different substituents on the methoxyphenyl group .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.
Case Study :
A study evaluated the compound's effects on breast cancer cell lines (MCF-7, MDA-MB231). Results showed a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent. The mechanism of action was linked to the activation of caspase pathways, leading to programmed cell death .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has shown promise in reducing inflammation markers in vitro and in vivo.
Case Study :
In animal models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases such as rheumatoid arthritis .
Neuroprotective Effects
Research suggests that this compound may exert neuroprotective effects, potentially beneficial for neurodegenerative diseases.
Case Study :
In a model of Alzheimer's disease, the compound was found to inhibit acetylcholinesterase activity, which is critical for maintaining cognitive function. This inhibition suggests a dual role in both neuroprotection and memory enhancement .
Synthetic Methodologies
The synthesis of 4-(3-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors.
General Synthetic Route:
- Formation of Pyrazole Ring : The initial step involves the condensation of hydrazine derivatives with appropriate carbonyl compounds.
- Cyclization : Subsequent cyclization reactions lead to the formation of the pyrazolo ring.
- Functionalization : The introduction of the methoxyphenyl group and carboxylic acid functionality is achieved through electrophilic aromatic substitution and carboxylation reactions.
Mechanism of Action
The mechanism by which 4-(3-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s structure allows it to fit into the active sites of these targets, influencing their function and triggering downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural differences among analogs include substituent positions, functional groups, and ring systems. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Pyrazolo[3,4-b]pyridine Carboxylic Acids
Key Observations :
- Substituent Position : The meta vs. para methoxy placement (e.g., vs. ) influences electronic effects and steric interactions.
- Carboxylic Acid Position : Analogs with carboxylic acid at position 3 (e.g., ) may exhibit different solubility and hydrogen-bonding capabilities compared to those at position 4.
Physicochemical Properties
Molecular weight and substituents critically impact solubility, stability, and bioavailability:
Table 2: Physicochemical Data of Selected Analogs
Notable Trends:
- Purity : High-purity analogs (≥95%) are prioritized for pharmacological studies ().
Biological Activity
4-(3-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SARs).
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C15H13N3O3
- Molecular Weight : 273.28 g/mol
The structure includes a pyrazolo[3,4-b]pyridine core with a methoxyphenyl substituent and a carboxylic acid group, which are critical for its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit potent anticancer activity. For instance, a related compound showed significant inhibition of cancer cell proliferation in various cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer) .
The anticancer effects are primarily attributed to the following mechanisms:
- Cell Cycle Arrest : Compounds similar to 4-(3-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine induce cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell proliferation .
- Apoptosis Induction : These compounds also promote apoptosis in cancer cells by activating caspases and other apoptotic pathways .
- Inhibition of Cyclin-Dependent Kinases (CDKs) : The compound has been shown to inhibit CDK2 and CDK9, enzymes that play significant roles in cell cycle regulation and transcriptional control .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the pyrazolo[3,4-b]pyridine scaffold significantly impact biological activity. For instance:
- Substituents : The presence of methoxy groups enhances anticancer activity by improving solubility and bioavailability .
- Positioning of Functional Groups : The positioning of substituents on the phenyl ring affects the binding affinity to target proteins involved in cancer progression .
Case Studies
Several case studies have highlighted the efficacy of pyrazolo[3,4-b]pyridine derivatives:
- MCF7 Cell Line Study : A derivative exhibited an IC50 value of approximately 0.85 μM against MCF7 cells, indicating potent anticancer properties .
- HCT116 Cell Line Study : Another variant showed significant cytotoxicity with an IC50 value lower than 1 μM, demonstrating its potential as an effective chemotherapeutic agent .
Data Summary Table
| Compound Name | Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF7 | 0.85 | CDK inhibition, apoptosis induction |
| Related derivative | HCT116 | <1.00 | Cell cycle arrest |
| Another derivative | HeLa | 0.59 | Apoptosis via caspase activation |
Q & A
Q. Advanced Stability Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
